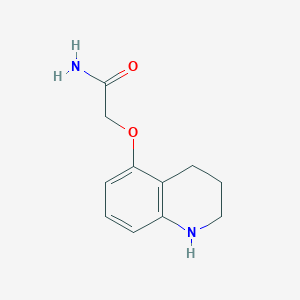

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives, which are closely related to the compound . Piperidine derivatives are of significant interest due to their pharmacological properties and their role as building blocks in organic synthesis. These compounds are often investigated for their potential as inhibitors of enzymes such as aromatase, which is crucial for the biosynthesis of estrogens, and thus they are studied for the treatment of estrogen-dependent diseases like breast cancer .

Synthesis Analysis

The synthesis of piperidine derivatives varies depending on the desired substitution pattern on the piperidine ring. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is described, which allows for the preparation of homologues with different 3-alkyl and 1-alkyl substituents . Another paper describes the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, where the enantiomers were separated and tested for their inhibitory activity . Additionally, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized as a chiral building block for piperidine-related alkaloids .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the possibility of multiple stereocenters and conformational isomers. For example, the structural conformation of a novel piperidine-4-one derivative was determined using X-ray diffraction, revealing that the piperidine ring adopts a twist boat conformation . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The synthesis of 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine, involves the catalytic hydrogenation of pyrrolylpyridine . Another study describes the condensation of 3-aminopropanol with phthalic anhydride, followed by several steps to produce a radiolabeled piperidine derivative . These reactions demonstrate the versatility of piperidine derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. For instance, the inhibitory activity of these compounds against aromatase is a key chemical property that is evaluated for potential therapeutic applications . The crystalline structure, as determined by X-ray diffraction, provides insights into the physical properties such as crystal packing and conformation . Understanding these properties is essential for the development of piperidine-based drugs and materials.

Applications De Recherche Scientifique

Therapeutic Properties and Antitumor Activity

- Antitumor Activity: Piperazine-2,6-diones, similar to 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride, exhibit significant antitumor activities against various cancers, including Lewis lung carcinoma, sarcoma, and leukemia. These compounds have been used in clinical trial combination therapy, suggesting their potential in cancer treatment. The mechanism of their effect on cell growth is an area of ongoing research (Mancilla et al., 2002).

Structural and Conformational Studies

- Molecular Structure Analysis: Studies on structurally similar compounds, such as 3-methyl-2,6-dip-toylpiperidine-4-one, involve detailed structural analysis using techniques like X-ray diffraction. These analyses provide insights into the molecular conformation of such compounds, which is crucial for understanding their interaction with biological targets (Lakshminarayana et al., 2010).

Synthetic Methods and Derivatives

- Synthetic Approaches: Research has been conducted on efficient synthesis methods for compounds like 3-(Pyrrolidin-1-yl)piperidine, closely related to 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride. These methods are crucial for producing large quantities for research and potential therapeutic applications (Smaliy et al., 2011).

Potential in Drug Development

- Pharmacological Potential: Various substituted piperidines, akin to 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride, are being explored for their pharmacological activities. Their structural diversity and potential biological activities make them candidates for developing new therapeutic agents (Bachmann et al., 1951).

Enantiomeric Separation and Chirality

- Chirality in Drug Action: Studies on the enantiomeric separation of piperidine-2,6-dione drugs using liquid chromatography highlight the importance of chirality in drug action. Understanding the enantiomeric properties of compounds like 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride is crucial for their potential therapeutic applications (Overbeke et al., 1997).

Safety and Hazards

Orientations Futures

Piperidines are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used in the synthesis of new drugs in the future .

Propriétés

IUPAC Name |

3-piperidin-2-ylpiperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8;/h7-8,11H,1-6H2,(H,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMBHKWOVOGGKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCC(=O)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)

![7-ethoxy-5-(3-methylthiophen-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3009813.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)